4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-(2-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL HYDRATE
- Other Schiff bases with sulfonamide groups
Uniqueness
4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a Schiff base linkage, a sulfonamide group, and multiple aromatic rings. This structure provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21N3O3S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[(2-phenylmethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H21N3O3S/c29-32(30,28-25-12-6-7-17-26-25)23-15-13-22(14-16-23)27-18-21-10-4-5-11-24(21)31-19-20-8-2-1-3-9-20/h1-18H,19H2,(H,26,28) |
InChI Key |
ZUAMHLSIDAJCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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